![molecular formula C25H27N3O4S B2620181 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 896263-00-6](/img/structure/B2620181.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide group linked to a piperazine ring, which is further connected to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the synthesis of the piperazine intermediate. This can be achieved by reacting 1-benzylpiperazine with appropriate reagents under controlled conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a benzo[d][1,3]dioxole derivative.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically done by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, helping to elucidate their functions.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an antagonist or agonist at certain receptors, making it a candidate for drug development in treating neurological disorders or cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzenesulfonamide group can form hydrogen bonds with target proteins, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)benzenesulfonamide: Lacks the piperazine ring, which may reduce its binding affinity and specificity.
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide: Lacks the benzo[d][1,3]dioxole moiety, potentially altering its pharmacological profile.
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Contains a methyl group on the piperazine ring, which can affect its binding properties and metabolic stability.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its benzo[d][1,3]dioxole and piperazine moieties, which confer specific binding characteristics and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C21H27N3O3S
- Molecular Weight : 397.52 g/mol
- IUPAC Name : this compound
The compound exhibits various biological activities attributed to its structural components:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzyme pathways, which can lead to anticancer effects.
- Receptor Modulation : The phenylpiperazine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways.
- Cytotoxic Activity : Several studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Cytotoxicity
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 5.10 µM, indicating potent antiproliferative activity.
- HepG2 (liver cancer) : Exhibited an IC50 value of around 6.19 µM, demonstrating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|
MCF-7 | 5.10 | Doxorubicin | 7.26 |
HepG2 | 6.19 | Sorafenib | 9.18 |
A549 | 8.16 | Doxorubicin | 48.06 |
Antioxidant Properties
Research indicates that compounds similar to this compound possess antioxidant properties that may protect cells from oxidative stress and inflammation.
Anti-inflammatory Effects
The structural components suggest potential anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c29-33(30,22-9-5-2-6-10-22)26-18-23(20-11-12-24-25(17-20)32-19-31-24)28-15-13-27(14-16-28)21-7-3-1-4-8-21/h1-12,17,23,26H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIPBJWCYRLVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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